molecular formula C13H20N2O B2805409 2-Morpholin-4-yl-2-p-tolyl-ethylamine CAS No. 889940-02-7

2-Morpholin-4-yl-2-p-tolyl-ethylamine

Cat. No.: B2805409
CAS No.: 889940-02-7
M. Wt: 220.316
InChI Key: VXNXXWMQOBCFNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-p-tolyl-ethylamine typically involves the reaction of p-tolylacetonitrile with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and reactors to handle the increased volume .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-p-tolyl-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholin-4-yl-2-p-tolyl-ethylamine is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-p-tolyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-2-phenyl-ethylamine
  • 2-Morpholin-4-yl-2-methyl-ethylamine
  • 2-Morpholin-4-yl-2-ethyl-ethylamine

Uniqueness

2-Morpholin-4-yl-2-p-tolyl-ethylamine is unique due to its specific structural features, such as the presence of a p-tolyl group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-methylphenyl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXXWMQOBCFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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